Cas no 2567498-14-8 (methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride)

メチル2-アミノ-3-(1-メチルピペリジン-4-イル)プロパノエート二塩酸塩は、有機合成中間体として重要な化合物です。1-メチルピペリジン-4-イル基とアミノ基を有するエステル構造を持ち、医薬品開発や生化学研究において有用なビルディングブロックとして機能します。二塩酸塩の形態をとることで、高い水溶性と結晶性を示し、取り扱いが容易であるという利点があります。また、この化合物は神経科学分野でのリガンド開発や受容体研究に応用可能な構造特性を備えています。安定性に優れ、各種官能基変換にも適した反応性を有することから、多様な誘導体合成の出発物質として利用価値が高いです。

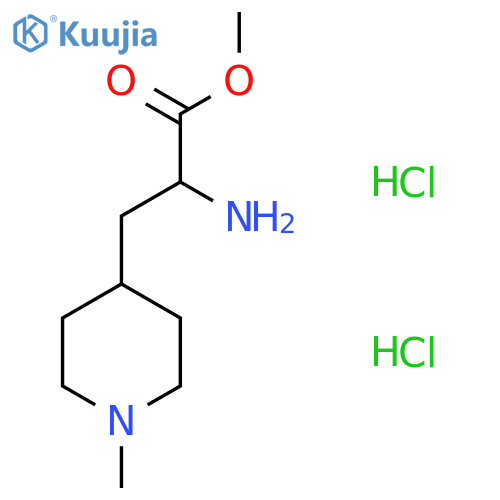

2567498-14-8 structure

商品名:methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride

CAS番号:2567498-14-8

MF:C10H22Cl2N2O2

メガワット:273.199881076813

MDL:MFCD32879284

CID:5656574

PubChem ID:155822958

methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride 化学的及び物理的性質

名前と識別子

-

- EN300-27695803

- methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride

- 2567498-14-8

- Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate;dihydrochloride

-

- MDL: MFCD32879284

- インチ: 1S/C10H20N2O2.2ClH/c1-12-5-3-8(4-6-12)7-9(11)10(13)14-2;;/h8-9H,3-7,11H2,1-2H3;2*1H

- InChIKey: FAYZSLPSACHIJB-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.O(C)C(C(CC1CCN(C)CC1)N)=O

計算された属性

- せいみつぶんしりょう: 272.1058333g/mol

- どういたいしつりょう: 272.1058333g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 189

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.6Ų

methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27695803-0.25g |

methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride |

2567498-14-8 | 95.0% | 0.25g |

$567.0 | 2025-03-20 | |

| Enamine | EN300-27695803-10.0g |

methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride |

2567498-14-8 | 95.0% | 10.0g |

$4914.0 | 2025-03-20 | |

| Enamine | EN300-27695803-0.5g |

methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride |

2567498-14-8 | 95.0% | 0.5g |

$891.0 | 2025-03-20 | |

| 1PlusChem | 1P028CLC-5g |

methyl2-amino-3-(1-methylpiperidin-4-yl)propanoatedihydrochloride |

2567498-14-8 | 95% | 5g |

$4157.00 | 2023-12-18 | |

| Aaron | AR028CTO-10g |

methyl2-amino-3-(1-methylpiperidin-4-yl)propanoatedihydrochloride |

2567498-14-8 | 95% | 10g |

$6782.00 | 2023-12-15 | |

| Aaron | AR028CTO-100mg |

methyl2-amino-3-(1-methylpiperidin-4-yl)propanoatedihydrochloride |

2567498-14-8 | 95% | 100mg |

$570.00 | 2025-02-16 | |

| Enamine | EN300-27695803-10g |

methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride |

2567498-14-8 | 95% | 10g |

$4914.0 | 2023-09-10 | |

| Aaron | AR028CTO-1g |

methyl2-amino-3-(1-methylpiperidin-4-yl)propanoatedihydrochloride |

2567498-14-8 | 95% | 1g |

$1596.00 | 2025-02-16 | |

| 1PlusChem | 1P028CLC-1g |

methyl2-amino-3-(1-methylpiperidin-4-yl)propanoatedihydrochloride |

2567498-14-8 | 95% | 1g |

$1474.00 | 2023-12-18 | |

| 1PlusChem | 1P028CLC-10g |

methyl2-amino-3-(1-methylpiperidin-4-yl)propanoatedihydrochloride |

2567498-14-8 | 95% | 10g |

$6136.00 | 2023-12-18 |

methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride 関連文献

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

2567498-14-8 (methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride) 関連製品

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量